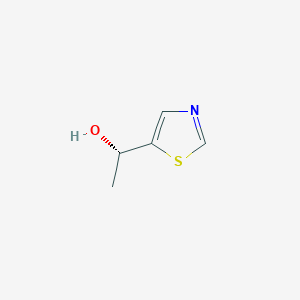

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol

描述

“(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol” is a chemical compound with the molecular formula C5H7NOS . It is also known as "(S)-1-(thiazol-5-yl)ethan-1-ol hydrochloride" . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol” is "1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1" . This indicates that the compound has a chiral center at the carbon atom connected to the hydroxyl (-OH) group.Physical And Chemical Properties Analysis

“(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol” has a molecular weight of 165.64 g/mol . It is typically stored as a powder .科学研究应用

Summary of the Application

Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

Methods of Application or Experimental Procedures

One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

Results or Outcomes

This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

2. Synthetic Precursors of New Heterocycles

Summary of the Application

Acyl thioureas, which can be considered as a class of thiazole derivatives, are being used as synthetic precursors of new heterocycles .

Methods of Application or Experimental Procedures

These scaffolds exhibit a wide variety of biological activities and find utilization in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

Results or Outcomes

These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

3. Coordination Complexes

Summary of the Application

Thiazole derivatives, due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Methods of Application or Experimental Procedures

Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

Results or Outcomes

These ligands have a variety of coordination modes and have wide applications in biological systems. Thiourea derivatives also act as organocatalysts and have been used in many reactions .

4. Organic Transformations

Summary of the Application

Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .

Methods of Application or Experimental Procedures

These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .

Results or Outcomes

This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

5. Molecular Recognition and Materials Science

Summary of the Application

Thiazole derivatives have gained marvelous attention in the last few decades because of their use in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Methods of Application or Experimental Procedures

Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Results or Outcomes

The 1H-imidazol thiourea derivatives emerged as promising anti-HIV agents . Because of the high relevance of this prestigious family, different aspects deserved researchers’ attention and the literature associated with N-substituted-N-aroyl (acyl)thioureas has been systematically reviewed .

6. Organic Transformations and Small Molecule Activation

Summary of the Application

Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .

Methods of Application or Experimental Procedures

These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .

Results or Outcomes

This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

安全和危害

属性

IUPAC Name |

(1S)-1-(1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTHTAOYPYNCFX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)